

Spectral Data Analysis of 7-(Trifluoromethyl)-4-quinolinol: A Technical Guide

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Compound of Interest

Compound Name: 7-(Trifluoromethyl)-4-quinolinol

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This technical guide provides an in-depth overview of the spectral data for the versatile synthetic intermediate, **7-(Trifluoromethyl)-4-quinolinol** (CAS No. 322-97-4). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines predicted nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. It also details the experimental protocols for acquiring such data and presents a comprehensive workflow for the spectral characterization of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **7-(Trifluoromethyl)-4-quinolinol**. This data is derived from the analysis of structurally similar compounds and typical spectral values for the quinoline core and its substituents.

Table 1: Predicted ^1H and ^{13}C NMR Spectral Data

¹ H NMR (in DMSO-d ₆)	Predicted Chemical Shift (δ, ppm)	Multiplicity
H-2	~8.0	d
H-3	~6.2	d
H-5	~8.2	d
H-6	~7.8	dd
H-8	~8.4	s
OH	~11.5	br s
¹³ C NMR (in DMSO-d ₆)	Predicted Chemical Shift (δ, ppm)	
C-2	~140	
C-3	~110	
C-4	~175	
C-4a	~142	
C-5	~125	
C-6	~122	
C-7	~128 (q, J ≈ 30 Hz)	
C-8	~118	
C-8a	~148	
CF ₃	~124 (q, J ≈ 270 Hz)	

Disclaimer: The NMR data presented is predicted and may vary from experimental values.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad, Strong	O-H stretch
3100-3000	Medium	Aromatic C-H stretch
1650-1620	Strong	C=O stretch (from tautomeric quinolinone form)
1600, 1580, 1470	Medium-Strong	C=C and C=N stretching (quinoline ring)
1350-1100	Strong	C-F stretch (trifluoromethyl group)
850-800	Strong	C-H out-of-plane bending

Table 3: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
213	[M] ⁺ (Molecular Ion)
185	[M - CO] ⁺
166	[M - CO - F] ⁺
144	[M - CF ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for **7-(Trifluoromethyl)-4-quinolinol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of **7-(Trifluoromethyl)-4-quinolinol**.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of **7-(Trifluoromethyl)-4-quinolinol** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: -2 to 14 ppm.
- Number of Scans: 16-64, depending on the concentration.
- Relaxation Delay: 1-5 seconds.
- Temperature: 298 K.

^{13}C NMR Acquisition:

- Pulse Sequence: Proton-decoupled single-pulse experiment.
- Spectral Width: 0 to 200 ppm.
- Number of Scans: 1024 or more, depending on the concentration.
- Relaxation Delay: 2-5 seconds.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Perform phase and baseline corrections.
- Reference the spectra to the residual solvent peak of DMSO- d_6 (δ = 2.50 ppm for ^1H and δ = 39.52 ppm for ^{13}C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **7-(Trifluoromethyl)-4-quinolinol**.

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Place a small amount of the solid **7-(Trifluoromethyl)-4-quinolinol** powder directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.

Data Processing:

- The software will automatically generate the transmittance or absorbance spectrum.
- Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **7-(Trifluoromethyl)-4-quinolinol**.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation (for ESI-MS):

- Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (EI-MS):

- Ionization Energy: 70 eV.
- Mass Range: m/z 40-400.

Data Acquisition (ESI-MS):

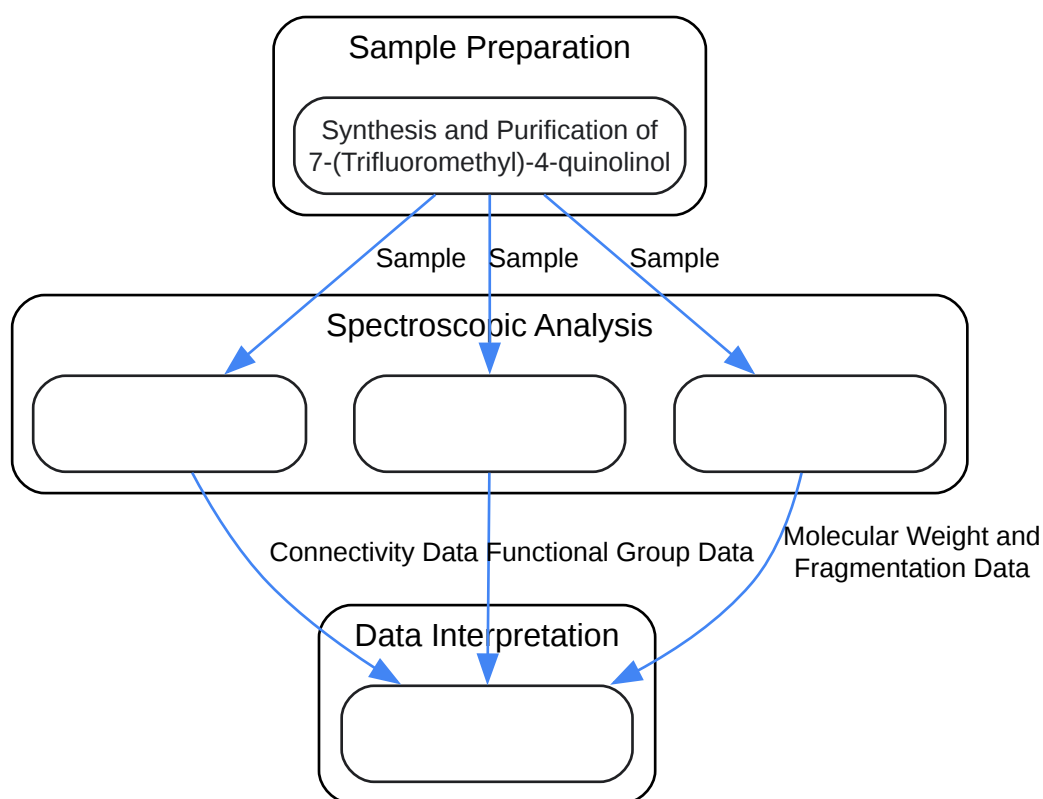
- Ionization Mode: Positive or negative ion mode.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- Mass Range: m/z 50-500.

Data Processing:

- Identify the molecular ion peak.
- Analyze the m/z values of the major fragment ions to deduce the fragmentation pattern.

Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectral characterization of **7-(Trifluoromethyl)-4-quinolinol**.



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Workflow for Spectral Characterization.

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